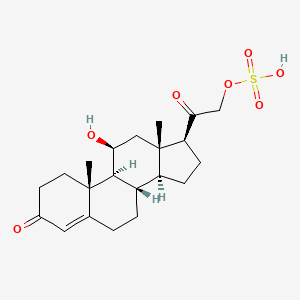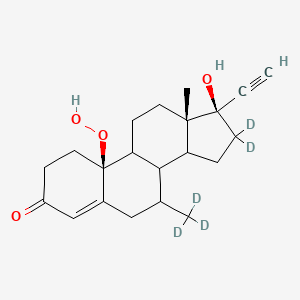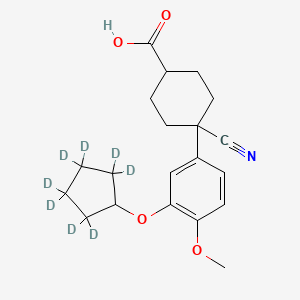
Corticosterone sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corticosterone, also known as 17-deoxycortisol and 11β,21-dihydroxyprogesterone, is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . It has modest but significant activities as a mineralocorticoid and a glucocorticoid . In many species, including amphibians, reptiles, rodents, and birds, corticosterone is a main glucocorticoid .
Aplicaciones Científicas De Investigación
Effect on Collagen and Glycosaminoglycan Synthesis : Corticosterone has been shown to reduce collagen and sulfated glycosaminoglycan production in mouse dermal fibroblasts. This suggests its potential role in influencing skin tissue properties (Verbruggen, Salomon, & Greene, 1981).
Impact on Neuronal Calcium Signaling : Research indicates that corticosterone can affect NMDA receptor-mediated Ca2+ signaling in rat hippocampal neurons. This finding is important for understanding corticosterone's influence on neuronal function and stress responses (Takahashi et al., 2002).
Corticosteroid Metabolism in Cattle : A study on the phase II metabolism of corticosteroids in cattle, including corticosterone, demonstrated a method to monitor urinary conjugated corticosteroids, which is significant for understanding corticosteroid metabolism and its applications in veterinary medicine and doping control (Antignac et al., 2002).
Cognitive Function and Hormonal Levels in Elderly : A study suggested that basal free cortisol levels might be positively related to cognitive impairment in the elderly, and cortisol levels after dexamethasone treatment were related to cognitive decline. This highlights the potential role of corticosterone in cognitive health (Kalmijn et al., 1998).
Effects on Fear Memory in Mice : Corticosterone has been found to have strain-dependent effects on fear memory in mice, suggesting its complex role in emotional memory and potential relevance for anxiety-related diseases (Brinks, Kloet, & Oitzl, 2009).
Tissue-Specific Sensitivity to Cortisol versus Corticosterone : Research indicated that corticosterone might be a metabolically favorable alternative to cortisol for glucocorticoid replacement therapy, especially in conditions requiring ACTH suppression (Nixon et al., 2016).
Corticosterone's Role in Glucose Mobilization : A study on snakes revealed that corticosterone plays a complex but not directly correlated role with glucose mobilization during stress, indicating the hormone's multifaceted impact on metabolic processes (Neuman-Lee et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O7S/c1-20-8-7-13(22)9-12(20)3-4-14-15-5-6-16(18(24)11-28-29(25,26)27)21(15,2)10-17(23)19(14)20/h9,14-17,19,23H,3-8,10-11H2,1-2H3,(H,25,26,27)/t14-,15-,16+,17-,19+,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEMVKUDQCSHGT-HJTSIMOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911709 |
Source


|
| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105-02-8 |
Source


|
| Record name | Corticosterone sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001105028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)
![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

